Cas no 2411312-05-3 (1,3,5-Triazine-2-acetonitrile, 4-amino-α-(2-chloroacetyl)-6-(dimethylamino)-)

1,3,5-Triazine-2-acetonitrile, 4-amino-α-(2-chloroacetyl)-6-(dimethylamino)- is a specialized triazine derivative with a reactive chloroacetyl group and dimethylamino substitution. Its molecular structure combines a nitrile functionality with an amino group, making it a versatile intermediate in organic synthesis, particularly for heterocyclic compounds. The presence of the chloroacetyl moiety allows for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and advanced material science. The dimethylamino group enhances solubility and reactivity in polar solvents. This compound is valued for its stability under controlled conditions and its utility in constructing complex molecular frameworks. Suitable for research and industrial use, it requires careful handling due to its reactive chloromethyl ketone component.
1,3,5-Triazine-2-acetonitrile, 4-amino-α-(2-chloroacetyl)-6-(dimethylamino)- structure
2411312-05-3 structure
Product name:1,3,5-Triazine-2-acetonitrile, 4-amino-α-(2-chloroacetyl)-6-(dimethylamino)-
CAS No:2411312-05-3
MF:C9H11ClN6O
MW:254.67623925209
CID:5175080
PubChem ID:25395464

1,3,5-Triazine-2-acetonitrile, 4-amino-α-(2-chloroacetyl)-6-(dimethylamino)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine-2-acetonitrile, 4-amino-α-(2-chloroacetyl)-6-(dimethylamino)-
    • EN300-51236
    • 2411312-05-3
    • 2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-4-chloro-3-oxobutanenitrile
    • Inchi: 1S/C9H11ClN6O/c1-16(2)9-14-7(13-8(12)15-9)5(4-11)6(17)3-10/h5H,3H2,1-2H3,(H2,12,13,14,15)
    • InChI Key: JLQAFMURQPUVEE-UHFFFAOYSA-N
    • SMILES: ClCC(C(C#N)C1N=C(N)N=C(N=1)N(C)C)=O

Computed Properties

  • Exact Mass: 254.0682867g/mol
  • Monoisotopic Mass: 254.0682867g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 109Ų
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.432±0.06 g/cm3(Predicted)
  • Boiling Point: 475.2±55.0 °C(Predicted)
  • pka: 7.78±0.10(Predicted)

1,3,5-Triazine-2-acetonitrile, 4-amino-α-(2-chloroacetyl)-6-(dimethylamino)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-51236-0.05g
2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-4-chloro-3-oxobutanenitrile
2411312-05-3 95.0%
0.05g
$212.0 2025-03-15

Additional information on 1,3,5-Triazine-2-acetonitrile, 4-amino-α-(2-chloroacetyl)-6-(dimethylamino)-

1,3,5-Triazine-2-acetonitrile, 4-amino-α-(2-chloroacetyl)-6-(dimethylamino)-

The compound with CAS No. 2411312-05-3, known as 1,3,5-triazine-2-acetonitrile, 4-amino-α-(2-chloroacetyl)-6-(dimethylamino)-, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of triazines, which are heterocyclic aromatic compounds containing three nitrogen atoms in the six-membered ring. The presence of the acetonitrile group at position 2, an amino group at position 4, and a dimethylamino group at position 6 makes this compound unique and versatile in its chemical reactivity and functional properties.

Recent studies have highlighted the potential of 1,3,5-triazine derivatives in various fields, including pharmaceuticals, agrochemicals, and materials science. The 4-amino group in this compound serves as a reactive site for further functionalization, enabling the synthesis of bioactive molecules. For instance, researchers have explored the use of this compound as a precursor for synthesizing anti-inflammatory agents and anticancer drugs. The dimethylamino group at position 6 enhances the basicity of the molecule, making it suitable for applications in catalysis and polymer chemistry.

The α-(2-chloroacetyl) substituent introduces additional functionality to the molecule. This group can undergo nucleophilic substitution reactions, facilitating the incorporation of various substituents into the triazine ring. Such modifications have been exploited in the development of novel herbicides and insecticides. Recent advancements in green chemistry have also focused on optimizing the synthesis routes for this compound to minimize environmental impact.

From a structural perspective, the 1,3,5-triazine core provides stability and aromaticity to the molecule. The combination of electron-withdrawing groups like acetonitrile and electron-donating groups like dimethylamino creates a balance in electronic properties that is advantageous for many applications. For example, in materials science, this compound has been investigated as a building block for advanced polymers with tailored electronic properties.

In terms of synthesis, researchers have developed efficient methods to prepare 1,3,5-triazine-2-acetonitrile derivatives using microwave-assisted techniques and catalytic systems. These methods not only improve yield but also reduce reaction times compared to traditional approaches. The use of eco-friendly solvents and reagents has further enhanced the sustainability of these processes.

The versatility of this compound is further demonstrated by its role in click chemistry reactions. The presence of reactive groups such as acetonitrile and amino allows for straightforward conjugation with other molecules. This property has been leveraged in drug discovery programs targeting complex biological systems.

In conclusion, 1,3,5-triazine-2-acetonitrile derivatives represent a promising class of compounds with wide-ranging applications across multiple disciplines. Ongoing research continues to uncover new avenues for their utilization while addressing challenges related to scalability and environmental impact.

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